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molecular formula C12H16N2O2 B027258 (3-Methoxyphenyl)(piperazin-1-yl)methanone CAS No. 100939-89-7

(3-Methoxyphenyl)(piperazin-1-yl)methanone

Cat. No. B027258
M. Wt: 220.27 g/mol
InChI Key: IPZDOXRVWBCKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804661

Procedure details

3.42 g of benzylpiperazine are dissolved in 35 ml of methylene chloride and there are added thereto 2.1 g of triethylamine and then, dropwise and while cooling with ice, 3.4 g of 3-methoxybenzoyl chloride in 30 ml of methylene chloride. The reaction mixture is stirred overnight at room temperature and then washed with H2O. After being dried over sodium sulphate, the solution is concentrated to dryness by evaporation in vacuo. The oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine is dissolved in 150 ml of fine spirit and debenzylated over 0.5 g of Pd-C. When the hydrogenation is complete, the catalyst is filtered off from the mixture and the filtrate is concentrated to dryness by evaporation in vacuo. The oily N-(3-methoxybenzoyl)-piperazine so obtained is placed in a sulphonating flask with 3.8 g of p-chlorophenethyl bromide and heated to 100°. At 60° a slight exothermic reaction takes place. After 3 hours at 100° , the mixture is cooled and dissolved in 400 ml of methylene chloride, and then 2N NaOH is added thereto; the whole is extracted by shaking and the methylene chloride phase is washed twice with H2O. The organic phase is dried over Na2SO4 and concentrated to dryness by evaporation in vacuo. The oily 1-[2-(4-chlorophenyl)-ethyl]-4-(3-methoxybenzoyl)piperazine is dissolved in isopropanol, and hydrochloric acid is added thereto. After the addition of ether, the hydrochloride, which has a melting point of 230°-232°, crystallises.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)C1C=CC=CC=1.C(N(CC)CC)C.[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26](Cl)=[O:27]>C(Cl)Cl>[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:27]

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.4 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there are added
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine is dissolved in 150 ml of fine spirit
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off from the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCNCC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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